D-Arabinose-1-13C
Overview
Description
D-Arabinose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-arabinose. This compound is primarily used in biochemical research, particularly in studies involving metabolic pathways, enzyme kinetics, and carbohydrate metabolism .
Scientific Research Applications
Chemistry: D-Arabinose-1-13C is used in studies involving carbohydrate chemistry, particularly in understanding the structure and reactivity of sugars. It is also used in the synthesis of other isotopically labeled compounds .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It helps in tracing the metabolic fate of sugars in various biological systems .
Medicine: this compound is used in medical research to study the metabolism of sugars in the human body. It is also used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .
Safety and Hazards
D-Arabinose-1-13C is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought .
Relevant Papers One relevant paper found discusses the estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as a surrogate for Mycobacterial Lipoarabinomannan in human urine . The study validates that LAM is present in the urine samples of culture-positive patients in small but readily detectable amounts . The study further substantiates LAM in urine as a powerful biomarker for active tuberculosis .
Biochemical Analysis
Biochemical Properties
It is known that D-Arabinose, a similar compound, plays a role in various biochemical reactions . It is involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .
Cellular Effects
D-Arabinose, a compound closely related to D-Arabinose-1-13C, has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might have similar effects on cellular processes.
Molecular Mechanism
D-Arabinose has been shown to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in vivo .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not documented, studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in mice when administered daily .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as D-Arabinose. D-Arabinose is known to be involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Arabinose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to D-arabinonic acid-1-13C.
Reduction: Reducing agents like sodium borohydride can reduce this compound to D-arabitol-1-13C.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: D-arabinonic acid-1-13C
Reduction: D-arabitol-1-13C
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .
Comparison with Similar Compounds
D-Xylose-1-13C: Another isotopically labeled sugar used in metabolic studies.
L-Arabinose-1-13C: Similar to D-Arabinose-1-13C but with a different stereochemistry.
D-Glucose-1-13C: A widely used isotopically labeled sugar in metabolic research.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for precise tracing in metabolic studies. Its unique stereochemistry also makes it valuable for studying specific metabolic pathways and enzyme interactions .
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PVQXRQKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486793 | |
Record name | D-(1-~13~C)Arabinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-23-9 | |
Record name | D-(1-~13~C)Arabinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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